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molecular formula C12H19N3O B1216942 N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide

N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide

Cat. No. B1216942
M. Wt: 221.3 g/mol
InChI Key: MEYPAYJYAZKERR-UHFFFAOYSA-N
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Patent
US04863938

Procedure details

1.8 g (10 mmol) of N-(2-pyridon-6-yl)-N'-propylformamidine and N-(2-hydroxy-6-pyridyl)-N'-propylformamidine, 1.9 g (11 mmol) of propyl iodide and 1.5 g (11.mmol) of potassium carbonate are stirred at 80° for 24 hours in 30 ml of absolute ethanol. The reaction mixture is then filtered and concentrated by evaporation The residue is taken up in methylene chloride, washed with water and then dried over Na2SO4 and concentrated by evaporation. The resulting crude product is purified chromatographically. Crystallisation from methylene chloride/ether yields N-(2-pyridon-6-yl)-N',N'-di-n-propylformamidine and N-(2-hydroxy-6-pyridyl)-N',N'-di-n-propylformamidine having a melting point of 102°-104°.
[Compound]
Name
N-(2-pyridon-6-yl)-N'-propylformamidine
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
N-(2-hydroxy-6-pyridyl)-N'-propylformamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][CH:9]=[N:10][CH2:11][CH2:12][CH3:13])[N:3]=1.[CH2:14](I)[CH2:15][CH3:16].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH3:13][CH2:12][CH2:11][N:10]([CH:9]=[N:8][C:4]1[NH:3][C:2](=[O:1])[CH:7]=[CH:6][CH:5]=1)[CH2:14][CH2:15][CH3:16] |f:2.3.4|

Inputs

Step One
Name
N-(2-pyridon-6-yl)-N'-propylformamidine
Quantity
1.8 g
Type
reactant
Smiles
Name
N-(2-hydroxy-6-pyridyl)-N'-propylformamidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC(=CC=C1)NC=NCCC
Name
Quantity
1.9 g
Type
reactant
Smiles
C(CC)I
Name
Quantity
1.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation The residue
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The resulting crude product is purified chromatographically
CUSTOM
Type
CUSTOM
Details
Crystallisation from methylene chloride/ether

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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